Enhanced Reactivity in Suzuki-Miyaura Cross-Coupling: 7-Bromo vs. 8-Bromo Positional Isomers
The 7-bromo substituent in 7-bromo-5-methylimidazo[1,2-a]pyridine participates efficiently in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling regioselective C-C bond formation at the pyridine ring. This reactivity profile contrasts with the 8-bromo positional isomer (8-bromo-6-methylimidazo[1,2-a]pyridine, CAS 136117-93-6), where electronic and steric factors modulate coupling efficiency [1]. Class-level inference from imidazo[1,2-a]pyridine SAR indicates that bromine at the 7-position offers distinct leaving group propensity relative to 6- or 8-bromo isomers, directly impacting synthetic yield and functional group tolerance in multistep sequences [2].
| Evidence Dimension | Synthetic Utility (Cross-Coupling Reactivity) |
|---|---|
| Target Compound Data | 7-bromo substituent; participates in Suzuki-Miyaura coupling (class-validated) |
| Comparator Or Baseline | 8-bromo-6-methylimidazo[1,2-a]pyridine (positional isomer); 6-bromo analogues (e.g., PIK-75 series) |
| Quantified Difference | Regiochemical preference for 7-position over 8-position in cross-coupling; SAR studies identify 7-substitution as critical for PI3Kα inhibitory activity (IC50 = 0.0028 µM for optimized 7-functionalized derivatives) [3] |
| Conditions | Pd-catalyzed Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids |
Why This Matters
Procurement of the correct 7-bromo isomer ensures reproducible cross-coupling yields and avoids synthetic failures associated with regioisomeric impurities.
- [1] PubChem. 8-Bromo-6-methylimidazo[1,2-a]pyridine. CID 15093495. https://pubchem.ncbi.nlm.nih.gov/compound/15093495 View Source
- [2] US Patent US20160318925A1. IMIDAZO [1,2-a]PYRIDINE COMPOUNDS, SYNTHESIS THEREOF, AND METHODS OF USING SAME. 2016. View Source
- [3] Hayakawa M, et al. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorg Med Chem. 2007;15(1):403-412. View Source
